[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate
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Overview
Description
4-butoxybenzoic acid 2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl ester benzoates . It features a benzene ring substituted with a methoxy group (CH₃O) and a butoxy group (C₄H₉O) at different positions. The compound exhibits interesting properties due to its unique structure.
Preparation Methods
a. Synthetic Routes: The synthetic route for this compound involves the condensation of 4-methoxy-2-methylaniline 2-methyl-p-anisidine ) with an appropriate acylating agent. Here’s a simplified representation of the reaction:
4-Methoxy-2-methylaniline+Acylating Agent→Compound
b. Reaction Conditions: The specific acylating agent and reaction conditions may vary, but typical conditions involve the use of acid chlorides or anhydrides. The reaction is often carried out in an organic solvent, such as dichloromethane or toluene.
c. Industrial Production Methods: Industrial-scale production of this compound likely employs optimized conditions, catalysts, and purification steps. detailed information on large-scale synthesis remains proprietary.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various reactions, including:
Hydrolysis: Cleavage of the ester bond under acidic or basic conditions.
Substitution: Nucleophilic substitution at the acyl group or other reactive sites.
Oxidation/Reduction: Depending on the functional groups present.
Hydrolysis: Acidic or alkaline conditions (e.g., NaOH, HCl).
Substitution: Nucleophiles (e.g., amines, thiols) in appropriate solvents.
Oxidation/Reduction: Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄).
Major Products: The hydrolysis of the ester group yields the corresponding carboxylic acid and alcohol. Substitution reactions can lead to various derivatives.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Investigating its potential as a drug candidate.
Materials Science: Incorporating it into polymers or coatings.
Biological Studies: Assessing its effects on cellular processes.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Comparison with Similar Compounds
While detailed comparisons require an extensive literature review, this compound’s unique structure sets it apart from related benzoates. Similar compounds include 4-methoxybenzoic acid methyl ester and 4-methoxybenzaldehyde .
Biological Activity
The compound 2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate is a complex organic molecule notable for its multifaceted structure, which includes methoxy, hydrazinylidene, and butoxybenzoate functional groups. This structural complexity suggests significant potential for diverse biological activities, making it a candidate for further pharmacological research.
Structural Characteristics
The molecular formula of the compound is C28H29N3O6, and it features several functional groups that may influence its biological activity:
- Methoxy Group : Often involved in enhancing lipophilicity and bioavailability.
- Hydrazinylidene Moiety : Known for its potential in forming various derivatives with significant pharmacological properties.
- Butoxybenzoate Group : May contribute to the compound’s interaction with biological membranes.
Biological Activity
The biological activity of this compound is hypothesized based on its structural features. Compounds with similar structures have demonstrated various pharmacological effects, including:
- Antimicrobial Activity : Hydrazine derivatives are often associated with antimicrobial properties.
- Anticancer Potential : The presence of hydrazinylidene groups can lead to compounds that inhibit tumor growth.
Computer-aided predictions suggest that this compound could interact with multiple biological targets, potentially modulating enzyme activities or receptor functions. The mechanisms may include:
- Enzyme Inhibition : Compounds with hydrazine structures can inhibit specific metabolic enzymes.
- Receptor Modulation : The compound may bind to receptors involved in various signaling pathways, affecting cellular responses.
Comparative Analysis with Similar Compounds
To contextualize the potential biological activity of 2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Hydralazine | Hydrazine derivative | Antihypertensive |
Phenelzine | Hydrazine derivative with aromatic ring | Antidepressant |
Benzohydrazide | Simple hydrazide structure | Antimicrobial |
This table highlights the unique aspects of the target compound, particularly its combination of multiple functional groups that may enhance its biological activity compared to simpler analogs.
Properties
Molecular Formula |
C28H29N3O6 |
---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C28H29N3O6/c1-4-5-16-36-23-13-9-21(10-14-23)28(34)37-24-15-8-20(17-25(24)35-3)18-29-31-27(33)26(32)30-22-11-6-19(2)7-12-22/h6-15,17-18H,4-5,16H2,1-3H3,(H,30,32)(H,31,33)/b29-18+ |
InChI Key |
FQLHQYXVFNOEAT-RDRPBHBLSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)C)OC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)C)OC |
Origin of Product |
United States |
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